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Compound of Interest

Compound Name: Morpholine-3-carboxylic Acid

Cat. No.: B106372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Morpholine-3-carboxylic Acid, a key building block in pharmaceutical and chemical

synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols,

and illustrates key workflows and structural-spectral correlations.

Introduction
Morpholine-3-carboxylic acid (C₅H₉NO₃, Molar Mass: 131.13 g/mol ) is a heterocyclic amino

acid derivative.[1][2] Its unique structural combination of a morpholine ring and a carboxylic

acid moiety makes it a valuable component in the synthesis of a wide range of biologically

active molecules.[1] Accurate and thorough spectroscopic characterization is paramount for its

quality control and for the unambiguous identification of its derivatives in drug development and

other research applications. This guide provides a foundational understanding of its

spectroscopic properties.

Spectroscopic Data
Due to the limited availability of public, experimentally-verified spectra for free Morpholine-3-
carboxylic Acid, the following data is a combination of data reported for its hydrochloride salt

and predicted values based on the analysis of its functional groups and comparison with

analogous structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Morpholine-3-carboxylic Acid, both ¹H and ¹³C NMR are essential for structural

confirmation. The data presented is based on the hydrochloride salt, and chemical shifts for the

free acid are expected to be similar, with potential minor variations due to the protonation state

of the nitrogen atom.

Table 1: ¹H NMR Data for Morpholine-3-carboxylic Acid Hydrochloride

Proton
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

H3 ~4.2 dd J = 10.5, 3.5 Hz 1H

H2a (axial) ~4.0 d J = 12.0 Hz 1H

H6a (axial) ~3.8 d J = 12.5 Hz 1H

H2e (equatorial) ~3.6 d J = 12.0 Hz 1H

H5a (axial) ~3.4 t J = 11.5 Hz 1H

H6e (equatorial) ~3.2 dd J = 12.5, 3.0 Hz 1H

H5e (equatorial) ~3.0 d J = 11.5 Hz 1H

NH Broad 1H

COOH Broad 1H

Note: Data is interpreted from spectra of the hydrochloride salt. The exact chemical shifts and

multiplicities may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for Morpholine-3-carboxylic Acid
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Carbon Predicted Chemical Shift (δ) ppm

C=O 170-175

C3 65-70

C2 60-65

C5 45-50

C6 45-50

Note: Predicted values are based on typical chemical shifts for similar functional groups.[3][4]

Infrared (IR) Spectroscopy
The IR spectrum of Morpholine-3-carboxylic Acid is characterized by the vibrational

frequencies of its key functional groups.

Table 3: Expected Infrared Absorption Bands for Morpholine-3-carboxylic Acid

Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong

N-H (Amine) Stretching 3200-3500 Medium

C-H (Aliphatic) Stretching 2850-3000 Medium

C=O (Carboxylic Acid) Stretching 1700-1725 Strong, Sharp

C-O Stretching 1210-1320 Strong

C-N Stretching 1020-1250 Medium

Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][5]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Expected Mass Spectrometry Data for Morpholine-3-carboxylic Acid

Ionization Mode Ion Expected m/z Notes

Electrospray (ESI+) [M+H]⁺ 132.06 Molecular ion peak

Electrospray (ESI+) [M+Na]⁺ 154.04 Sodium adduct

Electrospray (ESI-) [M-H]⁻ 130.05
Deprotonated

molecular ion

Note: The molecular weight of Morpholine-3-carboxylic Acid is 131.13 g/mol .[1][2]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Morpholine-3-
carboxylic Acid. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of Morpholine-3-carboxylic Acid for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the low

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid Morpholine-3-carboxylic Acid sample directly onto the

ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the major absorption peaks.
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of Morpholine-3-carboxylic Acid (e.g., 1 mg/mL) in a suitable

solvent such as methanol or water.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the

mobile phase.

Data Acquisition (LC-MS with ESI):

Infuse the sample solution directly into the electrospray ionization (ESI) source of the

mass spectrometer.

Acquire spectra in both positive and negative ion modes.

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Data Processing:

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm structural

features.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like Morpholine-3-carboxylic Acid.
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Structural Elucidation
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A generalized workflow for the spectroscopic analysis of Morpholine-3-carboxylic Acid.

Structure-Spectrum Correlation
This diagram illustrates the relationship between the key structural features of Morpholine-3-
carboxylic Acid and their expected spectroscopic signals.
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Molecular Structure

Expected Spectroscopic Signals

NMR

IR

MS

Morpholine-3-carboxylic Acid

C₅H₉NO₃

¹H NMR:
- Aliphatic protons (C-H)
- NH and COOH protons

¹³C NMR:
- Carboxyl carbon (C=O)

- Morpholine carbons (C-N, C-O)

IR:
- Broad O-H stretch
- Strong C=O stretch

- C-N and C-O stretches

MS:
- Molecular ion peak [M+H]⁺

- Adducts and fragments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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